molecular formula C10H21N B12078963 2-(4,4-Dimethylcyclohexyl)ethan-1-amine

2-(4,4-Dimethylcyclohexyl)ethan-1-amine

Cat. No.: B12078963
M. Wt: 155.28 g/mol
InChI Key: ANPXRRJPVRSULV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C10H21N. It is a derivative of cyclohexane, featuring a dimethyl substitution at the 4-position and an ethanamine group at the 1-position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 4,4-dimethylcyclohexanone, which is then reacted with ethylamine under reductive conditions to yield the desired amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)ethan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylcyclohexyl)ethanol
  • 2-(4,4-Dimethylcyclohexyl)acetic acid
  • 2-(4,4-Dimethylcyclohexyl)ethylamine

Uniqueness

2-(4,4-Dimethylcyclohexyl)ethan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)ethanamine

InChI

InChI=1S/C10H21N/c1-10(2)6-3-9(4-7-10)5-8-11/h9H,3-8,11H2,1-2H3

InChI Key

ANPXRRJPVRSULV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CCN)C

Origin of Product

United States

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